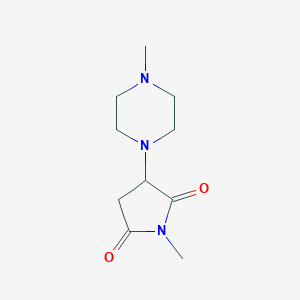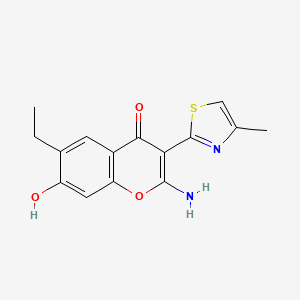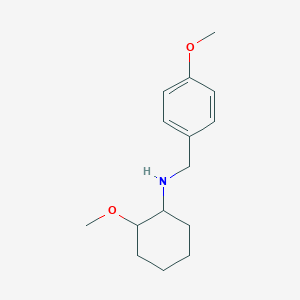
1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclic imide derivative and has a unique structure that makes it an attractive candidate for research.
作用机制
1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a GABA receptor agonist and modulates the activity of the central nervous system. It is believed that 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione exerts its anticonvulsant and analgesic effects by increasing the activity of GABA receptors in the brain.
Biochemical and Physiological Effects:
1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to the inhibition of neuronal activity. 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to decrease the levels of glutamate, which is a neurotransmitter that is involved in the excitation of neurons. Additionally, 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its unique structure, which makes it an attractive candidate for research. Additionally, 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied, and its properties and effects are well-documented. However, one of the limitations of using 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its potential toxicity, which can be a concern when working with this compound.
未来方向
There are several future directions for research on 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One potential area of research is the development of new drugs based on the structure of 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. Another area of research is the synthesis of new materials using 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione and its effects on the central nervous system.
合成方法
The synthesis of 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves the reaction of succinic anhydride with 4-methylpiperazine in the presence of N-methylmorpholine. The resulting product is then treated with methanol to yield 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
科学研究应用
1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields such as drug discovery, materials science, and catalysis. In drug discovery, 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. In materials science, 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been used as a building block for the synthesis of polymers and other complex materials. In catalysis, 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been used as a catalyst in various reactions.
属性
IUPAC Name |
1-methyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-11-3-5-13(6-4-11)8-7-9(14)12(2)10(8)15/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKBRUIZZZXWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)

![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)

![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)


![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)
![1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)